(S)-4-N-Trityl-2-methyl-piperazine
CAS No.: 625843-74-5
Cat. No.: VC3733511
Molecular Formula: C24H26N2
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 625843-74-5 |
---|---|
Molecular Formula | C24H26N2 |
Molecular Weight | 342.5 g/mol |
IUPAC Name | (3S)-3-methyl-1-tritylpiperazine |
Standard InChI | InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1 |
Standard InChI Key | VYUQPZHRDKLOPX-FQEVSTJZSA-N |
Isomeric SMILES | C[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES | CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-4-N-Trityl-2-methyl-piperazine features a six-membered piperazine ring with a methyl group at the 2-position and a trityl group () attached to the 4-position nitrogen . The stereogenic center at the 3-position carbon confers the (S)-configuration, which is critical for enantioselective applications. The trityl group enhances steric bulk, protecting the amine from unwanted reactions while facilitating purification via crystallization .
Table 1: Key Identifiers of (S)-4-N-Trityl-2-methyl-piperazine
Property | Value | Source |
---|---|---|
CAS Number | 625843-74-5 | |
IUPAC Name | (3S)-3-methyl-1-tritylpiperazine | |
Molecular Formula | ||
Molecular Weight | 342.5 g/mol | |
SMILES Notation |
Spectroscopic and Computational Descriptors
The compound’s InChIKey (VYUQPZHRDKLOPX-FQEVSTJZSA-N
) and InChI string provide unambiguous identifiers for database searches . Computational predictions estimate a boiling point of and a density of . The pKa of the secondary amine is , indicating moderate basicity under physiological conditions .
Synthesis and Manufacturing Strategies
Synthetic Pathways
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Triethylamine |
Temperature | 0–25°C |
Reaction Time | 12–24 hours |
Yield | 60–85% |
Physicochemical Properties and Stability
Thermal and Solubility Profiles
(S)-4-N-Trityl-2-methyl-piperazine is a solid at room temperature, with a predicted density of . It exhibits limited solubility in polar solvents (e.g., water) but high solubility in aromatic hydrocarbons and chlorinated solvents. Storage at 2–8°C under inert atmosphere is recommended to prevent decomposition .
Stereochemical Stability
The trityl group’s steric hindrance minimizes racemization at the (S)-configured chiral center, making the compound suitable for applications requiring enantiomeric purity .
Applications in Pharmaceutical Synthesis
Amine Protection in Oligonucleotide Synthesis
The trityl group is widely used in solid-phase oligonucleotide synthesis to protect exocyclic amines. For instance, in the synthesis of Casimersen—a drug for Duchenne muscular dystrophy—trityl-protected intermediates ensure regioselective coupling . (S)-4-N-Trityl-2-methyl-piperazine could serve as a precursor for specialized protecting groups in such workflows.
Chiral Auxiliary in Asymmetric Catalysis
The compound’s rigid structure and chiral center enable its use as a ligand in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, eye protection, ventilated area |
First Aid | Rinse skin/eyes with water; seek medical attention if ingested |
Storage | 2–8°C, protected from light and moisture |
Recent Advances and Future Directions
Recent studies emphasize the role of trityl-protected amines in mRNA vaccine production and targeted drug delivery systems. Innovations in continuous-flow synthesis—similar to the fixed-bed reactor methods in CN104387340A—could optimize large-scale production of (S)-4-N-Trityl-2-methyl-piperazine while reducing costs .
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